REACTION_CXSMILES
|
Br[C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([I:10])[N:3]=1.[Cu](C#N)[C:12]#[N:13]>CN1CCCC1=O>[I:10][C:4]1[N:3]=[C:2]([C:12]#[N:13])[C:7]([O:8][CH3:9])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
627.4 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1OC)I
|
Name
|
|
Quantity
|
202.6 mg
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 130° C. for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The crude reaction
|
Type
|
CUSTOM
|
Details
|
was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
the organic layer washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via flash chromatography on silica gel (20 to 100% ethyl acetate in heptanes)
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C(=N1)C#N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 157.8 mg | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 30.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |